Cas no 82919-92-4 (1-(cyclopropylmethyl)-3-methylpiperazine)

1-(cyclopropylmethyl)-3-methylpiperazine 化学的及び物理的性質
名前と識別子
-
- Piperazine,1-(cyclopropylmethyl)-3-methyl-
- 1-(cyclopropylmethyl)-3-methylpiperazine
- 2-ETHYLOCTAHYDRO-PYRROLO[1,2-A]PYRAZINE
- Piperazine, 1-(cyclopropylmethyl)-3-methyl- (9CI)
- DTXSID90515971
- SCHEMBL7324387
- AKOS014161410
- CS-0244779
- 82919-92-4
- A1-18047
- EN300-2935214
-
- MDL: MFCD20116980
- インチ: InChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3
- InChIKey: IWRIBHLFZPQASA-UHFFFAOYSA-N
- ほほえんだ: CC1CN(CCN1)CC2CC2
計算された属性
- せいみつぶんしりょう: 154.146998583g/mol
- どういたいしつりょう: 154.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-(cyclopropylmethyl)-3-methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2935214-10.0g |
1-(cyclopropylmethyl)-3-methylpiperazine |
82919-92-4 | 95.0% | 10.0g |
$2269.0 | 2025-03-19 | |
Enamine | EN300-2935214-0.25g |
1-(cyclopropylmethyl)-3-methylpiperazine |
82919-92-4 | 95.0% | 0.25g |
$216.0 | 2025-03-19 | |
1PlusChem | 1P008L6K-100mg |
Piperazine,1-(cyclopropylmethyl)-3-methyl- |
82919-92-4 | 95% | 100mg |
$243.00 | 2024-04-21 | |
Aaron | AR008LEW-1g |
Piperazine,1-(cyclopropylmethyl)-3-methyl- |
82919-92-4 | 95% | 1g |
$751.00 | 2025-02-14 | |
Aaron | AR008LEW-5g |
Piperazine,1-(cyclopropylmethyl)-3-methyl- |
82919-92-4 | 95% | 5g |
$2129.00 | 2025-02-14 | |
Aaron | AR008LEW-250mg |
Piperazine,1-(cyclopropylmethyl)-3-methyl- |
82919-92-4 | 95% | 250mg |
$322.00 | 2025-02-14 | |
1PlusChem | 1P008L6K-1g |
Piperazine,1-(cyclopropylmethyl)-3-methyl- |
82919-92-4 | 95% | 1g |
$715.00 | 2024-04-21 | |
Enamine | EN300-2935214-10g |
1-(cyclopropylmethyl)-3-methylpiperazine |
82919-92-4 | 95% | 10g |
$2269.0 | 2023-09-06 | |
Enamine | EN300-2935214-0.05g |
1-(cyclopropylmethyl)-3-methylpiperazine |
82919-92-4 | 95.0% | 0.05g |
$101.0 | 2025-03-19 | |
Enamine | EN300-2935214-5.0g |
1-(cyclopropylmethyl)-3-methylpiperazine |
82919-92-4 | 95.0% | 5.0g |
$1530.0 | 2025-03-19 |
1-(cyclopropylmethyl)-3-methylpiperazine 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
1-(cyclopropylmethyl)-3-methylpiperazineに関する追加情報
Professional Introduction to Compound with CAS No. 82919-92-4 and Product Name: 1-(cyclopropylmethyl)-3-methylpiperazine
1-(cyclopropylmethyl)-3-methylpiperazine, identified by its Chemical Abstracts Service (CAS) number 82919-92-4, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This piperazine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. Piperazine derivatives are well-known for their versatility in medicinal chemistry, often serving as key scaffolds in the design of bioactive molecules. The presence of both cyclopropyl and methyl substituents in the 1-(cyclopropylmethyl)-3-methylpiperazine structure introduces specific steric and electronic characteristics that can influence its biological activity, making it a promising candidate for further investigation.
The 1-(cyclopropylmethyl)-3-methylpiperazine molecule exhibits a rigid piperazine core, which is a common motif in pharmacologically active agents. The cyclopropyl group, in particular, is known for its ability to enhance binding affinity and selectivity due to its small size and conformational rigidity. This feature makes it an attractive moiety for designing compounds that interact with biological targets with high precision. Additionally, the methyl group at the 3-position of the piperazine ring can further modulate the electronic properties of the molecule, potentially affecting its solubility, metabolic stability, and overall pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 1-(cyclopropylmethyl)-3-methylpiperazine and biological targets. These studies have highlighted the compound's potential as a scaffold for developing novel therapeutic agents. For instance, virtual screening techniques have been employed to identify derivatives of 1-(cyclopropylmethyl)-3-methylpiperazine that exhibit enhanced activity against specific enzymes or receptors. Such computational approaches are instrumental in accelerating the drug discovery process by predicting binding affinities and optimizing molecular structures before experimental synthesis.
In vitro studies have begun to unravel the pharmacological properties of 1-(cyclopropylmethyl)-3-methylpiperazine. Initial research suggests that this compound may possess agonist or antagonist activity at various neurotransmitter receptors, including those involved in central nervous system (CNS) disorders. The cyclopropyl substituent is particularly noteworthy for its ability to modulate receptor binding affinity, potentially leading to the development of treatments for conditions such as depression, anxiety, and neurodegenerative diseases. Further investigations are needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of 1-(cyclopropylmethyl)-3-methylpiperazine presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating access to such molecules. Catalytic processes and asymmetric synthesis techniques have been particularly useful in constructing the cyclopropylmethyl moiety with high enantioselectivity. These advances not only improve yield but also enhance the overall efficiency of producing 1-(cyclopropylmethyl)-3-methylpiperazine and its derivatives for further pharmacological evaluation.
The role of 1-(cyclopropylmethyl)-3-methylpiperazine in medicinal chemistry extends beyond its potential as a lead compound. It serves as a valuable building block for generating libraries of analogs with tailored properties. By systematically modifying substituents on the piperazine ring or introducing additional functional groups, researchers can explore a wide spectrum of biological activities. This modular approach allows for rapid optimization and fine-tuning of molecular characteristics to meet specific therapeutic requirements.
Future research directions for 1-(cyclopropylmethyl)-3-methylpiperazine include exploring its interactions with protein targets using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed structural information about how the compound binds to biological macromolecules, offering critical insights into its mode of action. Additionally, preclinical studies are planned to assess its safety profile and efficacy in animal models, paving the way for potential clinical trials.
The broader impact of 1-(cyclopropylmethyl)-3-methylpiperazine on drug discovery lies in its ability to inspire innovation across multiple therapeutic areas. Its unique structural features make it a versatile tool for medicinal chemists seeking novel solutions to complex diseases. As research progresses, this compound is expected to contribute significantly to the development of next-generation pharmaceuticals that address unmet medical needs.
82919-92-4 (1-(cyclopropylmethyl)-3-methylpiperazine) 関連製品
- 1256477-09-4(2,2,5-Trimethylhexanal)
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)
- 2002-24-6(2-Aminoethan-1-ol hydrochloride)
- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)
- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)
- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)
- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)
- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)
- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)